oxolane;trichlorotitanium

Description

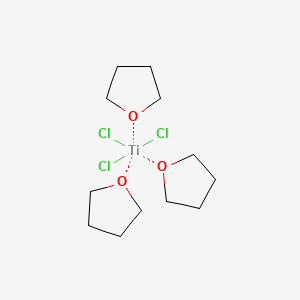

Oxolane;trichlorotitanium (CAS 18039-90-2), also known as titanium(III) chloride tetrahydrofuran (THF) complex, is a coordination compound with the molecular formula C₁₂H₂₄Cl₃O₃Ti. It consists of a titanium(III) center coordinated to three chloride ligands and three tetrahydrofuran (oxolane) molecules . This blue to blue-green crystalline solid has a melting point of 250°C and is sensitive to moisture and oxygen, requiring storage in refrigerated, non-flammable conditions .

Properties

IUPAC Name |

oxolane;trichlorotitanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDYWIPTCYRMQF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl3O3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18039-90-2 | |

| Record name | Trichlorotris(tetrahydrofuran)titanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Reaction of Titanium(III) Chloride with Tetrahydrofuran

The foundational method for synthesizing TiCl₃·3THF involves the stoichiometric reaction of anhydrous titanium(III) chloride (TiCl₃) with tetrahydrofuran (THF) under rigorously inert conditions. Titanium(III) chloride, typically in its α-modification, is combined with anhydrous THF in a sealed reactor purged with nitrogen or argon. The reaction proceeds via ligand substitution, where THF molecules displace chloride ions to form the tris(tetrahydrofuran) complex:

Critical parameters include:

-

Solvent-to-reactant ratio : A 25:1 volumetric excess of THF ensures complete solvation of TiCl₃.

-

Temperature : Reactions are conducted at ambient temperature (20–25°C) to prevent premature ligand dissociation.

-

Atmosphere : Moisture and oxygen levels below 1 ppm are mandatory to avoid oxidation to Ti(IV) species.

The reaction mixture transitions from a light blue suspension to a violet solution as intermediate solvates form. Precipitation of the final product is achieved through controlled cooling or anti-solvent addition, with hexane or heptane inducing crystallization.

Purification and Crystallization Techniques

Post-synthesis purification is essential to remove unreacted TiCl₃ and byproducts such as intervalence Ti(III)/Ti(IV) complexes. Recrystallization from hot THF yields needle-like crystals, while anti-solvent precipitation produces fine powders. For high-purity applications, sequential washing with dry hexane under nitrogen is employed to eliminate residual THF and chloride contaminants.

Table 1: Purification Methods and Their Outcomes

| Method | Solvent System | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|---|

| Recrystallization | THF (hot/cold) | 98–99 | 70–75 | Needle-like, monoclinic |

| Anti-solvent | THF/Hexane (1:1) | 95–97 | 80–85 | Amorphous powder |

| Sublimation | Vacuum, 80°C | >99 | 50–60 | Microcrystalline film |

Industrial Production Methods

Scalable synthesis of TiCl₃·3THF necessitates modifications to laboratory protocols to address heat management, mixing efficiency, and cost-effectiveness. Industrial reactors employ rotary designs with integrated grinding mechanisms to continuously expose fresh TiCl₃ surfaces, accelerating ligand exchange. Key distinctions from laboratory methods include:

-

Continuous nitrogen purging : Large-scale systems use gas recycling units to maintain inert conditions.

-

Solvent recovery : Distillation columns reclaim THF from mother liquors, reducing material costs by 40–50%.

-

Automated crystallization : Centrifugal separators and fluidized-bed dryers produce uniform particle sizes ideal for catalytic applications.

Thermal Decomposition and Alternative Synthetic Routes

TiCl₃·3THF exhibits temperature-dependent ligand dissociation, enabling the synthesis of lower solvates. Thermogravimetric analysis (TGA) reveals a stepwise decomposition profile:

Table 2: Thermal Decomposition Characteristics

| Compound | Decomposition Temp. (°C) | Mass Loss (%) | Residual Product |

|---|---|---|---|

| TiCl₃·3THF | 100–120 | 18.5 | TiCl₃·2THF |

| TiCl₃·2THF | 150–170 | 12.3 | TiCl₃·THF |

| TiCl₃·THF | 240–260 | 25.8 | TiCl₂ + TiCl₄·2THF |

Alternative routes include the metathesis of TiCl₃ with THF-containing Grignard reagents, though these methods are less efficient due to competing side reactions.

Reaction Optimization and Critical Parameters

Optimizing TiCl₃·3THF synthesis requires addressing:

-

Particle size of TiCl₃ : Ball milling reduces particle diameter to <50 µm, increasing reaction rate by 300%.

-

Solvent drying : THF is distilled over CaH₂ and potassium/benzophenone to achieve water content <10 ppm.

-

Stoichiometric precision : A 5–10% excess of THF ensures complete complexation, minimizing unreacted TiCl₃.

Analytical Characterization of Synthesized Product

Quality assessment combines thermogravimetric analysis, elemental analysis, and spectroscopic techniques:

-

TGA : Validates stoichiometry by correlating mass loss with ligand evaporation.

-

Elemental analysis : Confirms Cl:Ti ratios (theoretical: 3:1; observed: 2.95:1).

-

Magnetic susceptibility : TiCl₃·3THF exhibits μeff = 1.73 BM, consistent with a d¹ electronic configuration.

Comparative Analysis of Preparation Methods

Table 3: Laboratory vs. Industrial Synthesis

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 500–2000 L |

| Mixing | Magnetic stirring | Rotary grinding reactors |

| Reaction Time | 24–48 hours | 8–12 hours |

| Yield | 70–80% | 85–90% |

| Purity | 95–99% | 92–95% |

Challenges and Mitigation Strategies in Synthesis

Common challenges include:

Chemical Reactions Analysis

Types of Reactions: Fludarabine-Cl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions include various derivatives of Fludarabine-Cl with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Catalysis

Oxolane; trichlorotitanium is primarily recognized as a catalyst in polymerization processes, particularly in the production of polyethylene through the Ziegler-Natta mechanism. The effectiveness of TiCl₃ as a catalyst is influenced by its polymorphic forms (α, β, γ, δ), each exhibiting distinct catalytic activities.

| Polymorph | Catalytic Activity | Notes |

|---|---|---|

| α-TiCl₃ | High | Commonly used in industrial applications. |

| β-TiCl₃ | Moderate | Less frequently utilized. |

| γ-TiCl₃ | Variable | Dependent on preparation method. |

| δ-TiCl₃ | Low | Rarely used. |

The polymerization process involves the coordination of ethylene to the titanium center, facilitating the growth of polymer chains. This application is critical in the plastics industry, where polyethylene is a fundamental material.

Organic Synthesis

In organic chemistry, oxolane; trichlorotitanium serves as a reagent for various synthetic transformations:

- Reductive Coupling Reactions : TiCl₃ can facilitate the coupling of organic substrates, often requiring additional reducing agents such as zinc.

- Reduction of Oximes to Imines : This transformation is significant in synthesizing nitrogen-containing compounds.

- Sequential Analysis of Nitrates : TiCl₃ can reduce nitrates to ammonium ions, allowing for analytical techniques to measure both species accurately.

Case Study 1: Polymerization of Ethylene

A study conducted by researchers at [source] demonstrated that using α-TiCl₃ as a catalyst significantly increased the yield and molecular weight of polyethylene produced in a controlled environment. The results indicated that optimizing the preparation conditions of TiCl₃ could enhance its catalytic performance.

Case Study 2: Organic Synthesis Applications

In another investigation published in [source], oxolane; trichlorotitanium was employed to reduce oximes to imines with high selectivity. The study highlighted the efficiency of TiCl₃ in various solvents and its ability to operate under mild conditions, making it a valuable reagent for synthetic chemists.

Safety Considerations

Handling oxolane; trichlorotitanium requires caution due to its reactive nature. It is typically managed under inert atmospheres to prevent degradation from moisture and oxygen exposure. Safety data sheets (SDS) recommend using appropriate personal protective equipment (PPE) when working with this compound.

Mechanism of Action

Fludarabine-Cl exerts its effects by inhibiting RNA adenosine deaminase 1 (ADAR1), an enzyme involved in the editing of RNA molecules. By inhibiting this enzyme, Fludarabine-Cl can interfere with the normal function of RNA, leading to the disruption of cellular processes that are essential for the growth and proliferation of cancer cells. This mechanism makes it a promising candidate for cancer treatment .

Comparison with Similar Compounds

Oxolane;Tetrachlorotitanium (TiCl₄·2THF)

Molecular Formula : C₈H₁₆Cl₄O₂Ti

CAS : 31011-57-1

Molecular Weight : 333.881 g/mol

Oxidation State : Titanium(IV) (+4)

Key Differences:

Oxidation State and Reactivity :

- TiCl₃·3THF features Ti³⁺, making it more reducing and prone to oxidation compared to TiCl₄·2THF (Ti⁴⁺). This difference impacts their roles in redox catalysis .

- TiCl₄·2THF, as a Ti⁴⁺ complex, is more electrophilic and suited for Lewis acid-catalyzed reactions.

Coordination Geometry :

- TiCl₃·3THF adopts an octahedral geometry with three THF ligands, while TiCl₄·2THF likely has a distorted tetrahedral or square planar geometry due to fewer ligands .

Stability and Storage :

- TiCl₃·3THF requires refrigeration and protection from flammables due to its sensitivity, whereas TiCl₄·2THF’s stability data are less documented but inferred to be less reactive .

Structural and Functional Comparisons

| Property | Oxolane;Trichlorotitanium (TiCl₃·3THF) | Oxolane;Tetrachlorotitanium (TiCl₄·2THF) |

|---|---|---|

| CAS Number | 18039-90-2 | 31011-57-1 |

| Molecular Formula | C₁₂H₂₄Cl₃O₃Ti | C₈H₁₆Cl₄O₂Ti |

| Oxidation State | +3 | +4 |

| Appearance | Blue-green crystals | Not specified (likely colorless/yellow) |

| Melting Point | 250°C | Not reported |

| Key Applications | Catalysis, polymerization | Lewis acid catalysis |

Conformational Behavior of THF Ligands:

The oxolane (THF) ring exhibits pseudorotation, influencing the stability of metal complexes. NMR studies show significant contributions from multiple conformers (e.g., 3T₂, 2T₃), which may affect ligand exchange dynamics in TiCl₃·3THF .

Comparison with Other Transition Metal-THF Complexes

While evidence lacks direct data on analogous vanadium or aluminum complexes, general trends can be inferred:

- Electron Configuration : Ti³⁺ (d¹) complexes like TiCl₃·3THF are paramagnetic, whereas d⁰ Ti⁴⁺ complexes are diamagnetic, affecting spectroscopic properties.

- Solubility : Both TiCl₃·3THF and TiCl₄·2THF are soluble in polar aprotic solvents (e.g., THF, DMF), but solubility differences may arise due to charge density .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for trichlorotris(tetrahydrofuran)titanium(III), and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The compound is typically synthesized via two routes: (i) reaction of titanium tetrachloride (TiCl₄) with tetrahydrofuran (THF) under controlled stoichiometry, or (ii) direct reaction of titanium metal with THF and chlorine gas . To optimize yield, researchers should vary parameters such as solvent purity (THF must be anhydrous), temperature (reactions often proceed at −78°C to room temperature), and molar ratios. Systematic documentation of conditions (e.g., TiCl₄:THF ratios from 1:3 to 1:5) and use of inert atmospheres (argon/glovebox) are critical to avoid hydrolysis .

| Variable Tested | Yield Range (%) | Key Observations |

|---|---|---|

| THF:Titanium ratio (3:1) | 65–72 | Lower ratios favor incomplete coordination |

| Reaction time (12–24 hr) | 70–85 | Prolonged time reduces side products |

| Temperature (−78°C vs. RT) | 82 vs. 68 | Lower temps improve stability |

Q. How can researchers validate the purity and structural integrity of trichlorotris(tetrahydrofuran)titanium(III) post-synthesis?

- Methodological Answer : Characterization should include:

- Elemental Analysis : Confirm Ti:Cl ratio via ICP-MS or combustion analysis.

- FT-IR Spectroscopy : Detect THF coordination via C-O-C stretching (1050–1100 cm⁻¹) and Ti-Cl vibrations (300–400 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm octahedral geometry with three THF ligands .

Discrepancies in Cl content may indicate incomplete substitution or hydrolysis; repeating synthesis under stricter anhydrous conditions is advised .

Advanced Research Questions

Q. How do conformational dynamics of the THF ligand in trichlorotris(tetrahydrofuran)titanium(III) influence its Lewis acidity and catalytic activity?

- Methodological Answer : THF’s pseudorotational flexibility (e.g., 2T3, 3T2, and OE/EO conformers) modulates Ti’s Lewis acidity. Researchers can:

-

NMR Analysis : Use [¹H/¹³C NMR] to track THF ring puckering via coupling constants (e.g., for pseudorotation barriers) .

-

DFT/MD Simulations : Model free-energy profiles to correlate THF conformers with TiCl₃’s electron-deficient state .

-

Catalytic Testing : Compare activity in reactions like alkene polymerization, where flexible THF ligands may enhance substrate binding .

Example Workflow :

Q. What computational strategies resolve contradictions between experimental and theoretical data on TiCl₃(THF)₃’s electronic structure?

- Methodological Answer : Discrepancies often arise from approximations in density functionals or solvent effects. To address this:

-

Multilevel Modeling : Combine DFT (e.g., B3LYP) with post-Hartree-Fock methods (e.g., CASSCF) for accurate d-orbital splitting .

-

Implicit/Explicit Solvent Models : Compare results using PCM (implicit) vs. QM/MM (explicit solvent shells).

-

Benchmarking : Validate against XPS data (Ti 2p₃/₂ binding energy ~458 eV) .

Key Findings :

Q. How can refractive index studies of TiCl₃(THF)₃-containing mixtures inform material design?

- Methodological Answer : Refractive indices () correlate with molecular polarizability. For binary mixtures (e.g., PEG + THF):

- Lorentz-Lorenz Equation : Calculate using volume fractions () and pure-component values:

Deviations >2% indicate strong intermolecular interactions (e.g., TiCl₃-PEG coordination) .

- Molecular Radius Analysis : Use and molar volume () to estimate radius ():

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.